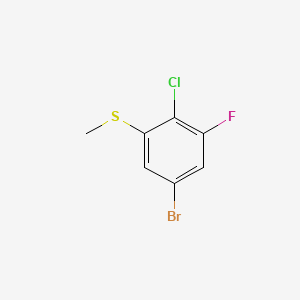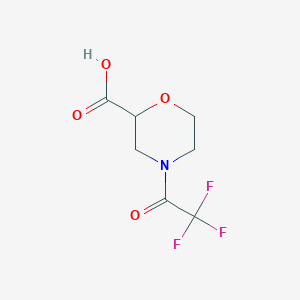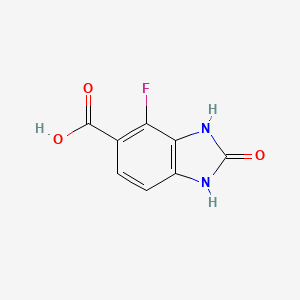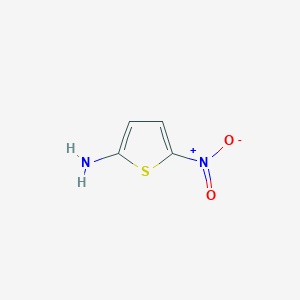![molecular formula C24H26N4O4 B13497570 5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. The key steps include the formation of the isoindole ring and the attachment of the piperidinedione moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to stringent regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its immunomodulatory properties.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The compound exerts its effects by binding to the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This action results in the modulation of immune responses and inhibition of tumor cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound from which 5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific binding to cereblon and its potent immunomodulatory effects, making it highly effective in treating certain hematological malignancies .
Propriétés
Formule moléculaire |
C24H26N4O4 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
5-[(4-amino-1-phenylpentan-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H26N4O4/c1-14(25)19(10-7-15-5-3-2-4-6-15)26-16-8-9-17-18(13-16)24(32)28(23(17)31)20-11-12-21(29)27-22(20)30/h2-6,8-9,13-14,19-20,26H,7,10-12,25H2,1H3,(H,27,29,30) |
Clé InChI |
CTTVBZFKGMOMBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCC1=CC=CC=C1)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)



![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)


![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)
![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)

![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
